molecular formula C10H15N3O2 B12305399 {2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol

{2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol

Cat. No.: B12305399
M. Wt: 209.24 g/mol
InChI Key: SCWCIVKCLNJLSD-SECBINFHSA-N
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Description

{2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol is a chemical compound that features a pyrimidine ring substituted with a morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol typically involves the reaction of a pyrimidine derivative with a morpholine derivative under specific conditions. One common method involves the use of a pyrimidine precursor, which is reacted with a morpholine derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced purification techniques further enhances the scalability and feasibility of industrial production.

Chemical Reactions Analysis

Types of Reactions

{2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for therapeutic applications.

Medicine

In medicine, this compound is explored for its potential use in treating various diseases. Its ability to interact with specific biological targets makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties enable its use in the formulation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of {2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit diverse biological activities.

    2-(Pyrrolidin-1-yl)pyrimidines: These derivatives are known for their pharmacological properties and are used in medicinal chemistry.

Uniqueness

{2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and enhances its potential for various applications.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

[2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl]methanol

InChI

InChI=1S/C10H15N3O2/c1-13-4-5-15-9(6-13)10-11-3-2-8(7-14)12-10/h2-3,9,14H,4-7H2,1H3/t9-/m1/s1

InChI Key

SCWCIVKCLNJLSD-SECBINFHSA-N

Isomeric SMILES

CN1CCO[C@H](C1)C2=NC=CC(=N2)CO

Canonical SMILES

CN1CCOC(C1)C2=NC=CC(=N2)CO

Origin of Product

United States

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